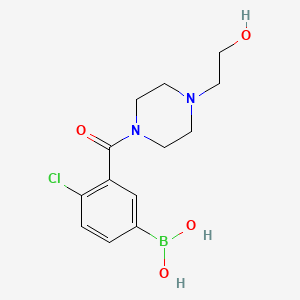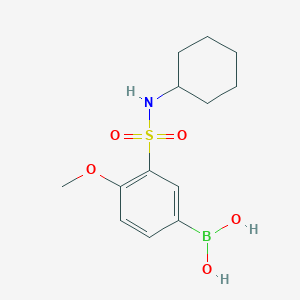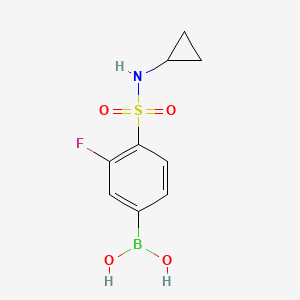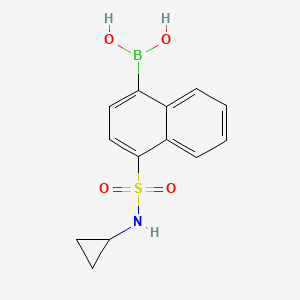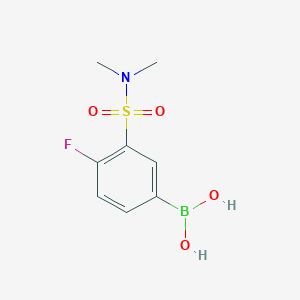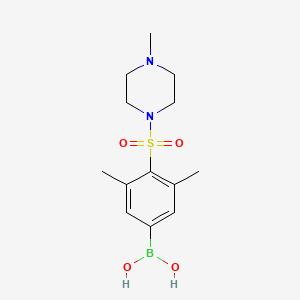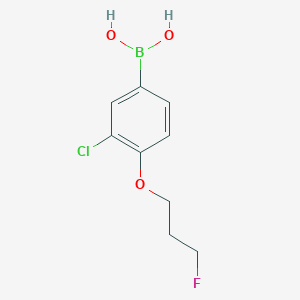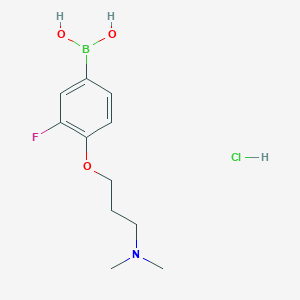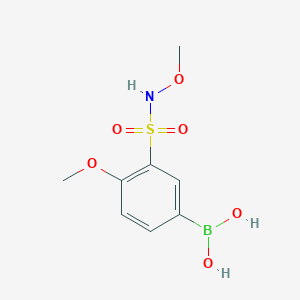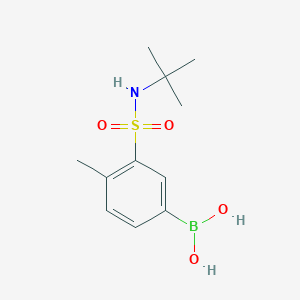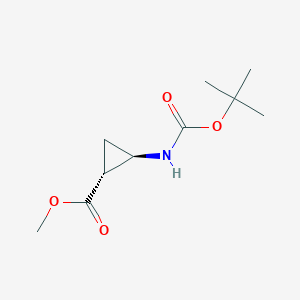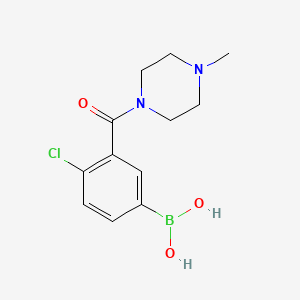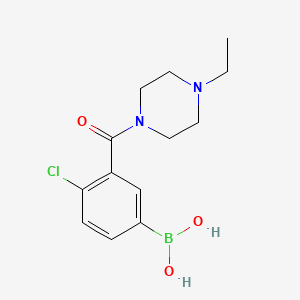
2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Descripción general
Descripción
“2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” include a molecular weight of 162.02 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A key application of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is in the synthesis of various compounds with biological activities. This chemical serves as a starting material for synthesizing derivatives like 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. Some of these derivatives have shown moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008), (Chen & Shi, 2009).
Synthesis of Triazole Derivatives
Another application involves the synthesis of triazole derivatives. For example, 3-(pyridin-2-yl)-1,2,4-triazole derivatives have been synthesized using 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine, with various structural characterizations like IR, 1H NMR, and 13C NMR (Bi-hui, 2010).
Antifungal Properties
Compounds derived from this chemical have been found to possess antifungal properties. A study reports the synthesis of a novel 1,2,4- Triazolo[4,3-a]Pyridine compound with significant inhibitory effects against various fungal species (Wang et al., 2018).
Herbicidal and Fungicidal Activities
In the search for novel agrochemicals, derivatives containing 1,2,3-triazolyl and pyridyl rings synthesized from this chemical have shown promising herbicidal and moderate fungicidal activities. These findings are vital in developing new agrochemical products (Chen & Shi, 2008).
Electrochemistry and Photophysical Properties
The chemical is also utilized in studies focusing on the electrochemistry and photophysical properties of various compounds. For instance, investigations into the synthesis, stability, and properties of different metal complexes using this chemical as a ligand provide insights into their potential applications in fields like materials science and catalysis (Conradie et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNVQJDBJORJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



